(9Z,12Z)-Ethyl octadeca-9,12-dienoate

Oxidative stability Lipid peroxidation Antioxidant efficiency

(9Z,12Z)-Ethyl octadeca-9,12-dienoate, commonly named ethyl linoleate (CAS 7619-08-1; also cataloged under CAS 544-35-4), is the ethyl ester derivative of linoleic acid (C18:2 cis-9,12), an omega-6 polyunsaturated essential fatty acid. With molecular formula C₂₀H₃₆O₂ and molecular weight 308.50 g/mol, it appears as a colorless to pale yellow clear liquid at ambient temperature, boiling at 193 °C at 6 mmHg, with a density of approximately 0.876 g/mL at 25 °C and a refractive index n₂₀/D of 1.455.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
CAS No. 7619-08-1
Cat. No. B12445251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9Z,12Z)-Ethyl octadeca-9,12-dienoate
CAS7619-08-1
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCC
InChIInChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3
InChIKeyFMMOOAYVCKXGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Linoleate (CAS 7619-08-1): Structural Identity and Procurement-Grade Classification for Research and Industrial Sourcing


(9Z,12Z)-Ethyl octadeca-9,12-dienoate, commonly named ethyl linoleate (CAS 7619-08-1; also cataloged under CAS 544-35-4), is the ethyl ester derivative of linoleic acid (C18:2 cis-9,12), an omega-6 polyunsaturated essential fatty acid [1]. With molecular formula C₂₀H₃₆O₂ and molecular weight 308.50 g/mol, it appears as a colorless to pale yellow clear liquid at ambient temperature, boiling at 193 °C at 6 mmHg, with a density of approximately 0.876 g/mL at 25 °C and a refractive index n₂₀/D of 1.455 [2]. It belongs to the fatty acid ethyl ester (FAEE) subclass and is commercially available in purity grades from >70% to ≥99% by GC analysis, with pharmaceutical reference standard material available through USP compendial specifications . The esterification of the carboxyl group differentiates this compound from its free fatty acid counterpart, altering its physicochemical handling characteristics while preserving the essential structural features of linoleic acid [3].

Why Ethyl Linoleate (CAS 7619-08-1) Cannot Be Interchanged with Methyl Linoleate, Free Linoleic Acid, or Other In-Class Fatty Acid Esters in Research and Formulation


Substitution among fatty acid esters and their free acid counterparts is not functionally interchangeable for applications requiring specific physicochemical profiles or predictable bioactivity [1]. Ethyl linoleate exhibits quantifiably distinct behavior from methyl linoleate, free linoleic acid, and other chain-length or saturation analogs across multiple performance dimensions including oxidative stability kinetics, lipophilicity (LogP), enzymatic hydrolysis rates, and dermal permeability [2]. The ethyl ester moiety confers a calibrated balance between enhanced membrane permeability versus the free acid and sufficient hydrolytic lability versus the methyl ester, while the two cis double bonds at positions 9 and 12 define a specific oxidative susceptibility profile that differs markedly from mono-unsaturated (oleate) and tri-unsaturated (linolenate) counterparts [3]. These differences are not cosmetic; they directly affect experimental reproducibility, formulation performance, and biological readouts, making blind substitution a source of confounding variability in both academic research and industrial product development [4].

Quantitative Differentiation Evidence for Ethyl Linoleate (CAS 7619-08-1) versus Closest Analogs: A Comparator-Anchored Technical Guide for Scientific Procurement


Autoxidation Kinetics: α-Tocopherol Antioxidant Protection Efficiency Ranking Across Ethyl Oleate, Linoleate, Linolenate, and Arachidonate

In a direct head-to-head autoxidation study at 37 °C, the relative efficiency of α-tocopherol as an antioxidant varied dramatically across four ethyl esters of C18–C20 unsaturated fatty acids [1]. At comparable α-tocopherol concentrations, the antioxidant protection efficiency ratios were 40:1:0.5:0.25 for ethyl oleate, ethyl linoleate, ethyl linolenate, and ethyl arachidonate, respectively [1]. This means α-tocopherol is 40-fold less efficient at protecting ethyl linoleate than ethyl oleate, but 2-fold more efficient than for ethyl linolenate and 4-fold more efficient than for ethyl arachidonate [1]. The critical hydroperoxide accumulation threshold required to transition from slow to rapid autoxidation was approximately 4, 160, 320, and 640 times the residual α-tocopherol level for oleate, linoleate, linolenate, and arachidonate, respectively [1]. Ethyl linoleate thus occupies a precisely defined intermediate position in the oxidative stability hierarchy—substantially more oxidation-prone than the mono-unsaturated ethyl oleate but meaningfully more stable than the more highly polyunsaturated ethyl linolenate and ethyl arachidonate [1].

Oxidative stability Lipid peroxidation Antioxidant efficiency

Lipophilicity (LogP) Differentiation: Ethyl Linoleate versus Methyl Linoleate and Free Linoleic Acid

The calculated octanol/water partition coefficient (XLogP3-AA) for ethyl linoleate is 7.30 [1], compared with reported LogP values for methyl linoleate ranging from 6.57 (ChemAxon) to 6.95 (ALOGPS) [2], yielding a ΔLogP of approximately +0.35 to +0.73 units favoring the ethyl ester. This difference corresponds to a theoretical ~2.2- to 5.4-fold greater partitioning into lipid phases for ethyl linoleate relative to methyl linoleate [1][2]. Free linoleic acid, with an ionizable carboxyl group (pKa ~4.8), exhibits even lower effective lipophilicity at physiological pH due to partial ionization, making its membrane permeability substantially lower than either ester form [3]. The estimated LogP for linoleic acid is approximately 6.4–6.8 in its unionized form, but the ionized fraction at pH 7.4 further reduces effective membrane partitioning [3].

Partition coefficient Membrane permeability Drug delivery

Human Pancreatic Fatty Acid Ethyl Ester Synthase Substrate Specificity: Ethyl Linoleate versus Ethyl Oleate and Ethyl Arachidonate

The human pancreatic fatty acid ethyl ester (FAEE) synthase, a 52-kDa monomeric protein purified 1200-fold to homogeneity, exhibits pronounced substrate specificity for unsaturated octadecanoic fatty acid ethyl esters [1]. Under identical assay conditions, the synthetic rates were 2400 nmol mg⁻¹ h⁻¹ for ethyl linoleate, 2400 nmol mg⁻¹ h⁻¹ for ethyl oleate, and only 400 nmol mg⁻¹ h⁻¹ for ethyl arachidonate [1]. The hydrolysis rate of ethyl oleate by the same enzyme was 30 nmol mg⁻¹ h⁻¹, indicating a strong synthetic bias (synthesis:hydrolysis ratio ≈ 80:1) [1]. This demonstrates that ethyl linoleate and ethyl oleate are equally preferred substrates for this physiologically relevant human enzyme, while the more highly unsaturated ethyl arachidonate is processed 6-fold more slowly [1].

Enzymatic hydrolysis FAEE synthase Lipid metabolism

Melanogenesis Inhibition: Ethyl Linoleate versus Free Linoleic Acid in α-MSH-Stimulated B16F10 Murine Melanoma Cells

In α-MSH-stimulated B16F10 murine melanoma cells, ethyl linoleate at 400 µM reduced melanin production to 30.40% of the α-MSH control level [1]. At the same concentration, intracellular tyrosinase activity was reduced, and the protein expression levels of tyrosinase and TRP1 were reduced to 50.02% and 63.17% of the α-MSH control, respectively [1]. Critically, ethyl linoleate did not directly inhibit mushroom tyrosinase activity in a cell-free system, indicating that its mechanism operates through transcriptional/post-translational suppression of melanogenic enzymes rather than direct enzyme inhibition [1]. In comparison, prior studies demonstrated that free linoleic acid also suppresses tyrosinase synthesis in B16 melanoma cells but similarly fails to inhibit isolated tyrosinase activity [2]. However, ethyl linoleate additionally suppressed TRP1 expression—an effect not uniformly reported for linoleic acid—suggesting a broader suppression of the melanogenic enzyme cascade [1]. Resveratrol, by contrast, reduced only tyrosinase expression without affecting TRP1, making ethyl linoleate mechanistically distinct [1].

Melanogenesis Skin pigmentation Tyrosinase inhibition

Synergistic FABP5 and FAAH Inhibition: BAK + Ethyl Linoleate Combination versus Cannabidiol (CBD) and Individual Components in Human Keratinocytes

In a comparative study evaluating cannabidiol (CBD), bakuchiol (BAK), and ethyl (linoleate/oleate) (ELN) in TNF-stimulated human keratinocytes and reconstituted human epidermis, the 1:1 (w/w) combination of BAK + ELN was a three-fold more effective inhibitor of fatty acid-binding protein 5 (FABP5) and 90-fold more effective in reducing fatty acid amide hydrolase (FAAH) activity than CBD alone [1]. Molecular docking simulations confirmed that BAK and ethyl linoleate bound the FABP5 active site with the highest affinity when combined 1:1 (w/w), superior to either compound alone or CBD [1]. The BAK + ELN combination also uniquely downregulated type I IFN pathway genes and COX-2 (PTGS2) expression—effects not observed with CBD treatment [1]. COX-2 activity inhibition was quantified with BAK showing the strongest individual effect (mean IC₅₀ = 3.3 µg/mL), while BAK + ELN synergistically enhanced the overall anti-inflammatory transcriptional profile [1].

Endocannabinoid system FABP5 inhibition Anti-inflammatory

Binary Diffusion Coefficients in Supercritical CO₂: Ethyl Linoleate Position Between Free Acid and Methyl Ester

Infinite dilution binary diffusion coefficients (D₁₂) and retention factors (k) were measured for gamma-linolenic acid and its methyl and ethyl esters in supercritical carbon dioxide using the chromatographic impulse response technique over temperature and pressure ranges of 308–343 K and 8–30 MPa [1]. The D₁₂ values increased in a consistent order: free fatty acid < ethyl ester < methyl ester [1]. The retention factor k values for the acid form were markedly higher than those for both ester forms, indicating stronger stationary phase interaction for the free acid [1]. Importantly, the differences in D₁₂ between the ethyl and methyl esters were small but directionally consistent across the studied pressure and temperature range, while both esters diffused significantly faster than the free acid [1]. The number of carbon–carbon double bonds did not significantly affect D₁₂ values, meaning this diffusivity ranking applies to the linoleate series as a class-level property [1].

Supercritical fluid chromatography Diffusion coefficient Separation science

Research and Industrial Application Scenarios Where Ethyl Linoleate (CAS 7619-08-1) Provides Quantifiable Advantages Over Closest Analogs


Controlled Lipid Peroxidation Studies Requiring Predictable Intermediate Oxidation Kinetics

Researchers designing lipid peroxidation models—whether for studying oxidative stress mechanisms, evaluating antioxidant efficacy, or characterizing lipid oxidation products—require a substrate with reproducible and well-characterized oxidation kinetics. Ethyl linoleate's precisely defined position in the autoxidation hierarchy (α-tocopherol efficiency ratio of 1, compared to 40 for oleate, 0.5 for linolenate, and 0.25 for arachidonate [1]) makes it the rational choice when the experimental goal is to observe oxidation within a practical timeframe without the excessively rapid degradation of linolenate or the excessive stability of oleate. Its intermediate hydroperoxide accumulation threshold (160× residual α-tocopherol) provides a wide dynamic range for detecting antioxidant effects [1].

Transdermal and Lipid-Based Drug Delivery Formulation Development

Ethyl linoleate's XLogP3-AA of 7.30—significantly higher than methyl linoleate (6.57–6.95) [2]—combined with its established role as an oil phase in self-microemulsifying drug delivery systems (SMEDDS) that demonstrably enhance the oral bioavailability of poorly water-soluble drugs such as silymarin and berberine hydrochloride [3], positions it as a preferred lipophilic carrier over the methyl ester. In the optimal silymarin SMEDDS formulation, ethyl linoleate constituted 10% (w/w) of the system, with the formulation showing significantly enhanced solubilization capacity and self-microemulsifying efficiency [3]. The higher LogP translates directly into improved partitioning into the stratum corneum lipid matrix for topical applications and enhanced lymphatic uptake for oral lipid-based formulations.

Cosmeceutical Anti-Pigmentation and Anti-Acne Product Development

Ethyl linoleate at 400 µM reduces α-MSH-induced melanin production to 30.40% of control levels in B16F10 cells through a dual mechanism suppressing both tyrosinase (to 50.02%) and TRP1 (to 63.17%) expression [4]—a broader anti-melanogenic profile than free linoleic acid or resveratrol alone. Combined with clinical evidence that a lotion containing triethyl citrate and ethyl linoleate effectively treats mild to moderate acne with significant sebum reduction [5], ethyl linoleate offers a single-ingredient solution addressing both hyperpigmentation and acne—two frequently co-occurring dermatological concerns. Its ethyl ester form further ensures superior formulation compatibility and skin penetration compared to free linoleic acid [5].

Endocannabinoid System Modulation in Topical Anti-Inflammatory Skincare

The 1:1 (w/w) combination of bakuchiol with ethyl linoleate achieves 3-fold greater FABP5 inhibition and 90-fold greater FAAH inhibition than cannabidiol (CBD) in human keratinocytes, while uniquely downregulating type I IFN pathway genes and COX-2 [6]. This synergistic effect is not replicated by CBD, BAK alone, or ELN alone, and the combination also inhibits cortisol secretion in reconstituted human epidermis—an effect not observed with CBD [6]. For formulators seeking non-cannabinoid, non-psychotropic alternatives that modulate the cutaneous endocannabinoid system for anti-inflammatory benefits, the BAK + ethyl linoleate combination provides quantifiably superior potency and a unique gene expression signature that distinguishes it from CBD-based formulations [6].

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